4-Bromo-1-methyl-1H-benzo[d]imidazole
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Overview
Description
4-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and a methyl group at the 1-position
Mechanism of Action
Target of Action
4-Bromo-1-methyl-1H-benzo[d]imidazole, a derivative of imidazole, has been found to interact with numerous biomolecular targets . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can affect the qs systems in bacteria, which control virulence gene expression . This interference can reduce bacterial virulence, making it a promising strategy as an antibiotic-adjuvant .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances, pH levels, temperature, and other conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with formic acid and formaldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often require a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions can produce N-oxides or dehalogenated products, respectively.
Scientific Research Applications
4-Bromo-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-benzo[d]imidazole can be compared with other similar compounds such as:
4-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-1-methyl-1H-benzo[d]imidazole: Contains a fluorine atom at the 4-position.
1-Methyl-1H-benzo[d]imidazole: Lacks the halogen substitution at the 4-position.
Uniqueness: The presence of the bromine atom at the 4-position imparts unique chemical reactivity and biological activity to this compound, distinguishing it from its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWIWNNDYLKNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353679-63-6 |
Source
|
Record name | 4-bromo-1-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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